Brompheniramine maleate is the maleate salt of brompheniramine, a first-generation alkylamine antihistamine.[1][2] The conversion of the parent compound, a basic amine, into a crystalline maleate salt is a critical formulation step designed to improve physicochemical properties essential for both research and manufacturing.[3] This salt form provides a stable, solid material with a defined melting point and improved handling characteristics compared to the free base, making it suitable for use as a pharmaceutical primary standard and for incorporation into various dosage forms.[4][5]
Substituting Brompheniramine maleate with its free base, a different salt form, or even a closely related halogenated analog like chlorpheniramine maleate can introduce significant process variability. The maleate salt form is explicitly selected to confer specific, advantageous properties, such as enhanced aqueous solubility, a sharp melting range for identity confirmation, and crystalline stability for reliable handling and formulation.[3][5][6] The free base may exhibit different solubility profiles and physical states (e.g., oily vs. solid), complicating accurate weighing and dissolution.[7] Furthermore, structural analogs like chlorpheniramine, while in the same class, have distinct impurity profiles and chromatographic retention times, making them unsuitable as direct drop-in replacements in validated analytical methods or established formulations without extensive re-qualification.[8][9]
Brompheniramine maleate is a white, crystalline powder, a physical form that is significantly more advantageous for handling, weighing, and formulation than the parent free base, which may be an oil or amorphous solid.[3][5] The maleate salt exhibits a sharp and well-defined melting range between 130 °C and 135 °C, which serves as a critical quality control parameter for identity and purity.[5] This contrasts with the free base or cruder forms, which would lack a distinct melting point. Furthermore, thermogravimetric analysis (TGA) would show a single-step mass loss for the pure salt upon decomposition, unlike impure or hydrated forms which would show multiple mass loss events at lower temperatures, such as the loss of residual solvents or water.[10][11]
| Evidence Dimension | Melting Point & Physical Form |
| Target Compound Data | Crystalline solid with a melting range of 130-135 °C |
| Comparator Or Baseline | Brompheniramine free base (potentially oily or non-crystalline solid without a sharp melting point) |
| Quantified Difference | Provides a distinct, verifiable thermal transition point not present in the free base. |
| Conditions | Standard thermal analysis (e.g., Differential Scanning Calorimetry, Melting Point Apparatus) as per USP monograph.[5] |
A defined crystalline structure and sharp melting point ensure batch-to-batch consistency, simplify quality control, and improve handling and processability in manufacturing workflows.
The maleate salt form of brompheniramine is characterized as being 'freely soluble' in water.[3][6] Specifically, 1 gram of brompheniramine maleate dissolves in approximately 5 mL of water. This high aqueous solubility is a direct result of the salt formation and is a stark contrast to the parent free base, which as a lipophilic molecule (AlogP ~3.93) is expected to have very poor water solubility.[12] This property is critical for preparing aqueous stock solutions for in-vitro assays or developing liquid oral and parenteral dosage forms.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble (approx. 1 g in 5 mL of water) |
| Comparator Or Baseline | Brompheniramine free base (expected to be poorly soluble) |
| Quantified Difference | Significant, multi-order-of-magnitude improvement in water solubility compared to the parent amine. |
| Conditions | Standard solubility assessment in water. |
High aqueous solubility simplifies the preparation of concentrated stock solutions for research and is a prerequisite for developing stable, homogeneous liquid formulations for oral or injectable administration.
Brompheniramine maleate is designated as a United States Pharmacopeia (USP) Reference Standard, confirming its high purity, stability, and suitability for quantitative analysis.[4][5] The USP monograph specifies its use in assays for finished products like tablets and oral solutions, requiring a purity of not less than 98.0% and not more than 100.5% (dried basis).[5] This level of certification and defined purity is unavailable for the free base or non-pharmacopeial grade material, which would be unsuitable for assays requiring a traceable, certified reference material for calibration and system suitability tests.
| Evidence Dimension | Purity & Certification |
| Target Compound Data | NLT 98.0% and NMT 100.5% purity; designated as a USP Reference Standard |
| Comparator Or Baseline | Non-pharmacopeial grade material or free base without official certification or guaranteed purity range. |
| Quantified Difference | Meets stringent USP purity specifications and provides official traceability for regulatory compliance. |
| Conditions | As per USP monograph for Brompheniramine Maleate, including titrimetric and chromatographic assays.[5] |
Procuring the USP grade material is non-negotiable for quality control labs performing release testing or method validation under regulated environments, as it ensures assay accuracy and regulatory acceptance.
The specified high purity (≥98.0%) and status as a USP Reference Standard make this compound the required choice for preparing calibration standards and system suitability solutions in quality control laboratories.[4][5] Its use is essential for the quantitative analysis of brompheniramine in finished pharmaceutical products.
The high aqueous solubility of the maleate salt is a key enabling property for creating stable, clear, and homogeneous liquid dosage forms.[3][13] Studies have demonstrated the long-term chemical stability of brompheniramine maleate in oral liquid formulations for over 200 days at room temperature, a critical factor for product development.[13]
For comparative pharmacology or mechanism-of-action studies, the well-defined, highly soluble, and pure maleate salt ensures accurate and reproducible dosing. Its solubility facilitates preparation of physiological buffers for cell-based assays or solutions for animal administration, avoiding the complications of handling a less soluble or non-crystalline free base.
Irritant
Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994).
Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).
Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.
Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116.
Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495.
Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.
Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.
L.A. Walter, U.S. Patent 3,061,517 (1962)
L.A. Walter, U.S. Patent 3,030,371 (1962)
Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5.